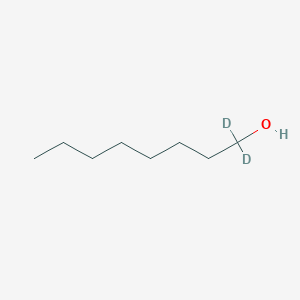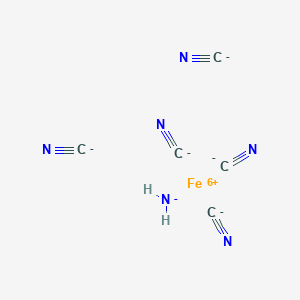
1-Octanol-1,1-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol-d2 can be synthesized through the deuteration of 1-octanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods: Industrial production of 1-octanol-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Octanol-d2 undergoes various chemical reactions, including:
Oxidation: 1-Octanol-d2 can be oxidized to form 1-octanal-d2 and further to 1-octanoic acid-d2.
Reduction: It can be reduced to form octane-d2.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: 1-Octanal-d2, 1-octanoic acid-d2.
Reduction: Octane-d2.
Substitution: 1-bromooctane-d2, 1-chlorooctane-d2.
Scientific Research Applications
1-Octanol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a tracer in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals
Mechanism of Action
The mechanism by which 1-octanol-d2 exerts its effects is primarily through its interaction with biological membranes and proteins. It can modulate the activity of ion channels and receptors, influencing cellular signaling pathways. For example, 1-octanol-d2 has been shown to inhibit T-type calcium channels, affecting neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
1-Octanol: The non-deuterated form, commonly used in similar applications but lacks the unique properties of deuterium.
2-Octanol: An isomer with different physical and chemical properties.
3-Octanol: Another isomer with distinct reactivity and applications.
Uniqueness of 1-Octanol-d2: 1-Octanol-d2 is unique due to the presence of deuterium, which provides advantages in tracing and studying reaction mechanisms. The deuterium atoms make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic labeling helps in distinguishing between different molecular species .
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
132.24 g/mol |
IUPAC Name |
1,1-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i8D2 |
InChI Key |
KBPLFHHGFOOTCA-MGVXTIMCSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)O |
Canonical SMILES |
CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)


![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
